molecular formula C10H14ClNO2 B1525981 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride CAS No. 180182-02-9

3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride

Cat. No.: B1525981
CAS No.: 180182-02-9
M. Wt: 215.67 g/mol
InChI Key: GEZVTRMGOUQUGI-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃NO₂·HCl and a molecular weight of 215.68 g/mol. This compound is a derivative of beta-alanine, featuring an amino group and a phenyl ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with phenylalanine or its derivatives.

  • Reaction Steps:

  • Reaction Conditions: The reactions are usually carried out under acidic conditions, often using hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yields and purity.

  • Purification: The compound is purified using crystallization techniques to remove impurities and obtain the desired product in high purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form various derivatives.

  • Reduction: The compound can undergo reduction reactions to produce different functional groups.

  • Substitution: The phenyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid.

Major Products Formed:

  • Oxidation Products: Amides, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a building block in the study of amino acid metabolism and protein synthesis. Medicine: It is explored for its potential therapeutic applications, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride exerts its effects involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. The specific pathways and molecular targets depend on the context of its application, whether in drug design or biochemical research.

Comparison with Similar Compounds

  • 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride: This compound differs by having a hydroxyl group instead of a hydrogen atom on the second carbon.

  • Phenylalanine: A naturally occurring amino acid with a similar phenyl ring structure.

Uniqueness: 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is unique due to its specific structural features, which make it suitable for certain synthetic applications and biological studies that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZVTRMGOUQUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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